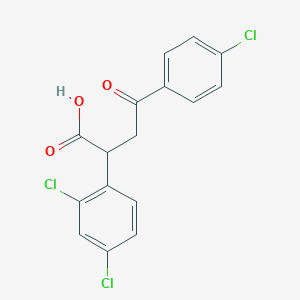
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid is a chlorinated organic molecule that is structurally related to several compounds studied for their spectroscopic characteristics, molecular structures, and biological activities. Although the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound of interest .
Synthesis Analysis
The synthesis of related chlorinated aromatic compounds typically involves condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which was prepared via Knoevenagel condensation . Another related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . These methods suggest that the compound of interest could potentially be synthesized through similar condensation or ring-opening strategies, utilizing appropriate chlorinated aromatic aldehydes or ketones as starting materials.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using various spectroscopic techniques and single-crystal X-ray diffraction . For instance, the molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by X-ray diffraction, revealing intermolecular hydrogen bonding patterns . These studies provide a foundation for predicting the molecular structure of 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid, which is likely to exhibit similar intramolecular and intermolecular interactions due to the presence of chlorophenyl groups and a carboxylic acid moiety.
Chemical Reactions Analysis
The chemical reactivity of chlorinated aromatic compounds can be influenced by the electron-withdrawing effects of the chlorine substituents, as well as the presence of other functional groups. For example, the titled compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was found to interact with DNA through an intercalative binding mode, suggesting that the chlorinated aromatic rings can play a role in biological interactions . The compound of interest may also participate in similar chemical reactions, potentially acting as an intercalator or forming hydrogen bonds with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are often characterized by their spectroscopic signatures and thermal stability. The FT-IR, NMR, and UV-Vis spectra provide information on the functional groups present and the electronic structure of the molecules . The thermal stability can be assessed through techniques such as TGA and DTA, as performed for 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid . These analyses are crucial for understanding the behavior of the compound under various conditions and can be used to infer the properties of 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid.
Applications De Recherche Scientifique
Wastewater Treatment in the Pesticide Industry
One significant application of 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid is in the treatment of high-strength wastewater produced by the pesticide industry. This compound, among others, is a toxic pollutant found in wastewater from pesticide production. Studies have shown that biological processes and granular activated carbon can remove these compounds by 80-90%, potentially creating a high-quality effluent. This process highlights the importance of evaluating treatment processes experimentally to assert design, efficiencies, or costs effectively (Goodwin, Carra, Campo, & Soares, 2018).
Impact on Aquatic Environments
The impact of organochlorine compounds, including 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid, on aquatic environments has been assessed extensively. These compounds generally exert moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. The presence of adapted microflora capable of biodegrading these compounds can reduce their persistence, but environmental conditions can moderate to highly influence their persistence, most pronounced for 3-chlorophenol. This underscores the importance of managing the environmental release of such compounds to mitigate their impact on aquatic ecosystems (Krijgsheld & Gen, 1986).
Environmental Fate and Degradation
The environmental fate and degradation mechanisms of organochlorine pesticides, including isomers and metabolites of DDT, which share structural similarities with 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid, have been studied. These studies help in understanding the environmental processes such as biotransformation or transfer between compartments that influence the isomeric composition of these pollutants. The findings have implications for emission source apportionment and understanding environmental stability and bioaccumulation in various compartments. Such research contributes to a better grasp of how these compounds persist and transform in the environment, informing mitigation strategies (Ricking & Schwarzbauer, 2012).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3O3/c17-10-3-1-9(2-4-10)15(20)8-13(16(21)22)12-6-5-11(18)7-14(12)19/h1-7,13H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGRFVFYMJTMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione](/img/structure/B2527819.png)
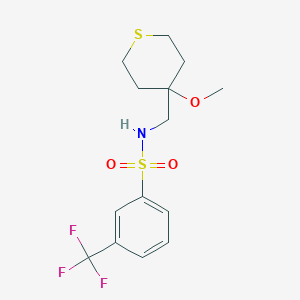
methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)
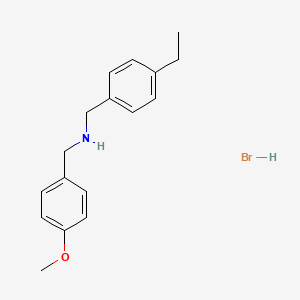
![(E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid](/img/structure/B2527823.png)

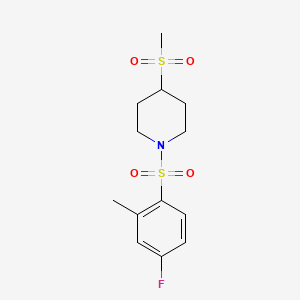
![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)
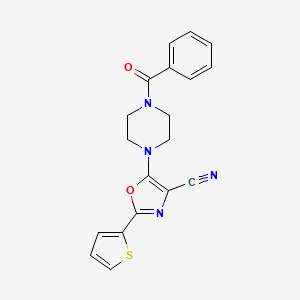

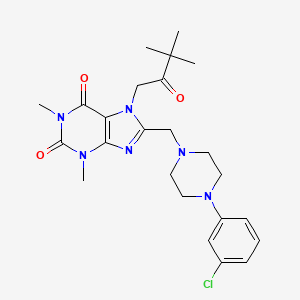
![N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2527831.png)
![6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2527836.png)
